(1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
(1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indene core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and an ester functional group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.
Formation of the Indene Derivative: Indene is first converted to a suitable intermediate, such as an indene oxide, through oxidation reactions.
Amination: The intermediate is then subjected to amination reactions using reagents like ammonia or amines under controlled conditions to introduce the amino group.
Esterification: The final step involves esterification with ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene ketones, while substitution reactions can produce a variety of substituted indene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Pharmaceuticals: May serve as a building block for the synthesis of active pharmaceutical ingredients.
Industry
Materials Science: Potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **(1R,2S)-Ethyl 1-amino-2,
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (1R,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7,13H2,1H3/t10-,11-/m0/s1 |
InChI Key |
GOHUUMRCILRIOW-QWRGUYRKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=CC=CC=C2[C@@H]1N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
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